3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido

Descripción

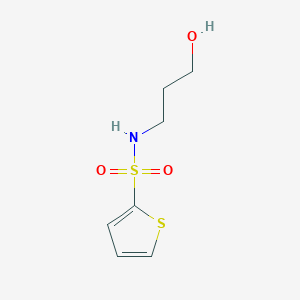

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-hydroxypropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S2/c9-5-2-4-8-13(10,11)7-3-1-6-12-7/h1,3,6,8-9H,2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZAKIBKZYCGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Hydroxy S Thiophen 2 Yl Propane 1 Sulfonamido and Its Structural Analogues

Novel Synthetic Routes for the Sulfonamido Core

The traditional and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.comwikipedia.org However, this method can be limited by the availability and stability of the required sulfonyl chlorides, which are often prepared using harsh reagents like chlorosulfonic acid. frontiersrj.comthieme-connect.com To overcome these limitations, several novel and more efficient strategies have been developed.

Transition metal-catalyzed reactions have emerged as powerful tools for forming the crucial S-N bond of the sulfonamide core. frontiersrj.com Catalysts based on palladium, copper, and other metals can facilitate cross-coupling reactions between aryl halides or boronic acids and sources of sulfur dioxide, followed by reaction with an amine. frontiersrj.comthieme-connect.com For instance, a copper-catalyzed three-component reaction using boronic acids, a sulfur dioxide surrogate like DABSO, and amines has demonstrated broad functional group tolerance, though its application with ammonia (B1221849) can be challenging. acs.org

Metal-free synthesis routes offer an alternative, often more sustainable, pathway. One such approach involves the oxidative coupling of thiols and amines. thieme-connect.com Another innovative method utilizes sodium sulfinates as stable and commercially available sulfur sources, which can react with nitroarenes (as amine precursors) in water, representing a significantly greener process. researchgate.net This avoids the use of toxic and reactive sulfonyl chlorides. researchgate.net

Recent developments have also focused on one-pot procedures. For example, a metal-free, one-pot, two-step synthesis has been developed where nitroarenes are first reduced in situ to form aryl amines, which then couple with sodium arylsulfinates to yield sulfonamides. researchgate.net Similarly, the oxidation of thiols to sulfonyl chlorides can be performed in situ, followed by immediate reaction with an amine, streamlining the synthetic process. rsc.org

| Method | Sulfur Source | Amine Source | Conditions | Advantages | Disadvantages |

| Classical Synthesis | Sulfonyl Chloride | Primary/Secondary Amine | Base (e.g., pyridine) | Well-established, generally high yields | Requires pre-formed, often unstable sulfonyl chlorides; harsh reagents |

| Transition Metal-Catalyzed Coupling | SO₂ Surrogate (e.g., DABSO), Aryl Halides | Primary/Secondary Amine | Pd, Cu, or other metal catalyst | High functional group tolerance, broad scope | Metal contamination, cost of catalyst |

| Oxidative Coupling | Thiols | Primary/Secondary Amine | Oxidant (e.g., NaDCC·2H₂O) | Milder conditions, avoids sulfonyl chlorides | Requires control of oxidation state |

| From Sulfinates | Sodium Sulfinate | Nitroarenes (in situ reduction) | Metal-free, often in water | Green solvent, stable sulfur source, avoids toxic reagents | May have substrate limitations |

Functionalization Strategies for the Thiophene (B33073) Moiety and Side Chains

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, which is a primary strategy for its functionalization. nih.gov Reactions such as halogenation (bromination, chlorination), nitration, and acylation can introduce various functional groups onto the thiophene ring, typically at the 5-position (if unsubstituted) due to electronic activation. These newly introduced groups can then serve as handles for further modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures. The aromaticity and planarity of the thiophene ring can enhance receptor binding in biological systems. mdpi.com

Functionalization of the side chain offers another avenue for creating structural diversity. The secondary hydroxyl group in 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido is a key site for modification. It can undergo:

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Oxidation: Conversion of the secondary alcohol to a ketone, which can then be used in subsequent reactions like reductive amination.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by various nucleophiles to introduce new functionalities.

These modifications can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for its application in drug discovery and materials science. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Approaches of 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido

The hydroxyl-bearing carbon atom in the propane (B168953) chain of the title compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For many applications, particularly in pharmaceuticals, it is essential to obtain a single enantiomer, as different enantiomers can have vastly different biological activities.

Stereoselective Synthesis: This approach aims to create the desired enantiomer directly. Key strategies include:

Asymmetric Reduction: The precursor ketone, 1-(thiophen-2-yl)propane-1,3-dione, can be reduced to the corresponding alcohol using chiral reducing agents or catalysts. Catalytic systems employing chiral ligands with ruthenium or rhodium are commonly used for the asymmetric hydrogenation of ketones, often providing high enantiomeric excess.

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure starting material that already contains the required stereocenter.

Enantiomeric Resolution: This involves separating a racemic mixture (a 50:50 mixture of both enantiomers). The most common method is the formation of diastereomeric salts. wikipedia.org This is achieved by reacting the racemic compound with a chiral resolving agent. wikipedia.org

Reaction: The racemic mixture is reacted with a single enantiomer of a chiral acid or base (the resolving agent), such as tartaric acid derivatives or mandelic acid. wikipedia.orggoogle.com This reaction forms a pair of diastereomeric salts.

Separation: Diastereomers have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. wikipedia.org One diastereomer will typically crystallize out of the solution while the other remains dissolved.

Liberation: After separation, the resolving agent is removed by chemical means (e.g., neutralization with a base or acid) to yield the pure enantiomer. wikipedia.org

Another technique is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation.

Green Chemistry Applications and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of sulfonamides, this has led to the development of more sustainable protocols. tandfonline.com

A significant advance is the use of environmentally benign solvents, with water being the ideal choice. researchgate.netsci-hub.se Deng and Mani described a facile synthesis of sulfonamides in water using equimolar amounts of sulfonyl chlorides and amines, with pH controlled by sodium carbonate. The product often precipitates upon acidification and can be isolated by simple filtration, minimizing the use of organic solvents for extraction and purification. rsc.org Other sustainable solvents like polyethylene (B3416737) glycol (PEG-400) have also been successfully employed. sci-hub.se

Another key aspect of green chemistry is the avoidance of hazardous reagents. Traditional sulfonamide synthesis often relies on toxic and reactive sulfonyl chlorides. researchgate.net Sustainable alternatives include using stable sodium sulfinates or thiols as the sulfur source. researchgate.netresearchgate.net For example, a mild and eco-friendly method uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines in sustainable solvents like water or ethanol. rsc.orgresearchgate.net

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents a cutting-edge green approach. A solvent-free, one-pot mechanochemical method for sulfonamide synthesis has been developed using solid sodium hypochlorite (B82951) to mediate the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This process has a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org

| Green Approach | Description | Example | Reference |

| Sustainable Solvents | Replacing volatile organic compounds (VOCs) with water, ethanol, or PEG. | Synthesis of sulfonamides under dynamic pH control in aqueous media. | rsc.org |

| Alternative Reagents | Using stable and less hazardous starting materials instead of sulfonyl chlorides. | Using sodium sulfinate as a sulfur source to react with nitroarenes in water. | researchgate.net |

| In Situ Generation | Forming the reactive intermediate (e.g., sulfonyl chloride) in the reaction vessel. | Oxidative chlorination of thiols using NaDCC·2H₂O in water or ethanol. | rsc.orgresearchgate.net |

| Mechanochemistry | Solvent-free synthesis using mechanical force to initiate reactions. | One-pot synthesis from disulfides and amines using solid sodium hypochlorite. | rsc.org |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts to improve atom economy. | Oxidative N-functionalization of primary sulfonamides using catalytic sodium iodide. | rsc.org |

Development of Precursors and Key Intermediates for Related Drug Scaffolds

The 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido scaffold is a valuable building block for developing new pharmaceutical agents. The thiophene ring is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org It is often used as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov

The synthesis of this scaffold relies on the availability of key precursors and intermediates. Important building blocks include:

Thiophene-based starting materials: Simple thiophenes, such as 2-bromothiophene (B119243) or thiophene-2-carbaldehyde, are common starting points for building the thiophene portion of the molecule. mdpi.com

Propane chain precursors: Intermediates like allyl alcohol can be used to construct the 3-hydroxypropane-1-sulfonic acid portion of the molecule. google.com

Sulfonamide precursors: As discussed, these can range from sulfonyl chlorides to sulfinates or thiols, which are then coupled with an appropriate amine. frontiersrj.comresearchgate.net

Primary sulfonamides (R-SO₂NH₂) are particularly important intermediates because the N-H bonds can be further functionalized. acs.org They can be alkylated, acylated, or arylated to produce a wide array of secondary and tertiary sulfonamides, allowing for systematic exploration of the structure-activity relationship (SAR) of a drug candidate. acs.org The development of efficient and scalable routes to these key intermediates is crucial for the successful application of this scaffold in drug discovery programs. thieme-connect.comresearchgate.net

Molecular Architecture and Conformational Analysis of 3 Hydroxy S Thiophen 2 Yl Propane 1 Sulfonamido

Theoretical Conformational Landscape Exploration and Energy Minimization Studies

The conformational flexibility of 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide is primarily influenced by rotation around several key single bonds: the C-C bonds of the propane (B168953) chain, the C-S bond of the sulfonamide group, and the S-N bond. The sulfonamide linkage, in particular, presents a unique conformational profile compared to a typical amide bond. psu.edu

Systematic studies on similar sulfonamide-containing molecules have shown that the nitrogen atom in the sulfonamide group often adopts a pyramidal geometry, unlike the planar arrangement found in peptide bonds. psu.edu This leads to the possibility of nitrogen inversion, creating additional stable conformers. The potential energy surface of the sulfonamide bond is characterized by multiple energy minima, with rotational barriers around the S-N bond that are distinctly lower than those in amide bonds, suggesting greater molecular flexibility. psu.edu

For 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide, the conformational landscape is further complicated by the flexible 3-hydroxypropyl chain and potential weak intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the sulfonyl oxygens or the thiophene (B33073) sulfur atom. Energy minimization studies, typically performed using ab initio molecular orbital theory, are essential to identify the most stable, low-energy conformers. psu.edu These studies would likely reveal that the most stable conformations are those that minimize steric hindrance while maximizing favorable intramolecular interactions. Rotational spectroscopic studies on related benzensulfonamides have shown that the conformation of the sulfonamide group can be significantly influenced by weak intramolecular interactions with nearby substituents. mdpi.com

Table 1: Hypothetical Low-Energy Conformers of 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide

This table is illustrative, based on conformational principles of related sulfonamides.

| Conformer | Key Dihedral Angle (Cα-S-N-Cα) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| 1 (Global Minimum) | ~60° | 0.00 | OH···O=S hydrogen bond |

| 2 | ~180° | 1.25 | Extended chain, minimal steric clash |

| 3 | ~-100° | 2.10 | Gauche conformation of propane chain |

Advanced Spectroscopic Investigations for Fine Structural Elucidation

Spectroscopic techniques provide experimental data to validate and refine the theoretical structural models of 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The proton NMR spectrum would feature distinct signals for the thiophene ring protons, the methylene (B1212753) groups of the propane chain, the methine proton adjacent to the hydroxyl group, and the N-H proton of the sulfonamide. The chemical shifts of the thiophene protons are particularly informative for confirming the substitution pattern. mdpi.com The ¹³C NMR spectrum would similarly show characteristic peaks for the thiophene carbons, the aliphatic carbons of the propane chain, and confirm the presence of all carbon atoms in the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide would include a broad absorption for the O-H stretch of the alcohol, a peak for the N-H stretch of the sulfonamide, and strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing cleavage at the sulfonamide bond and along the propane chain.

Table 2: Predicted Spectroscopic Data for 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide

This table is illustrative and contains predicted values based on analogous structures.

| Technique | Feature | Predicted Value/Observation |

|---|---|---|

| ¹H NMR | Thiophene-H | δ 6.8-7.5 ppm |

| ¹H NMR | CH₂-SO₂ | δ 3.2-3.4 ppm |

| ¹³C NMR | Thiophene-C | δ 115-140 ppm |

| IR | O-H Stretch | ~3400 cm⁻¹ (broad) |

| IR | N-H Stretch | ~3250 cm⁻¹ |

| IR | SO₂ Stretch | ~1340 cm⁻¹ (asym), ~1160 cm⁻¹ (sym) |

| HRMS | [M+H]⁺ | Calculated for C₇H₁₂NO₃S₂ |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. indexcopernicus.com Methods such as DFT with the B3LYP functional are commonly employed to optimize molecular geometry and compute a range of electronic descriptors. researchgate.netbohrium.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. indexcopernicus.com For this compound, the HOMO is expected to be localized on the electron-rich thiophene ring, while the LUMO may be distributed over the electron-withdrawing sulfonamide group.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. indexcopernicus.com For 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide, the MEP would show negative potential around the sulfonyl oxygen atoms and the hydroxyl oxygen, indicating sites susceptible to electrophilic attack. The acidic sulfonamide proton (N-H) would be a region of positive potential, highlighting it as a site for nucleophilic interaction.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters provide quantitative measures of the molecule's reactivity and are used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net

Table 3: Illustrative Quantum Chemical Descriptors for 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide

Calculated using DFT/B3LYP method as a representative example from literature on similar compounds.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| E(HOMO) | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating stability | 5.3 eV |

| Dipole Moment | Measure of molecular polarity | 3.8 D |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Hydroxy S Thiophen 2 Yl Propane 1 Sulfonamido Derivatives

Elucidation of Key Pharmacophoric Features within the 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido Scaffold

A pharmacophore model identifies the essential spatial arrangement of molecular features necessary for biological activity. For the 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido scaffold, three primary pharmacophoric components can be identified: the thiophene (B33073) ring, the sulfonamide group, and the 3-hydroxypropyl linker.

The Thiophene Ring: Thiophene is a five-membered aromatic heterocycle recognized as a "privileged" pharmacophore in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov It often serves as a bioisostere for a phenyl ring but possesses distinct electronic properties and a smaller size. Its key contributions to a pharmacophore model include:

Hydrophobic Interactions: The aromatic ring can engage in hydrophobic and van der Waals interactions within the binding pockets of biological targets. researchgate.net

Hydrogen Bonding: The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor.

π-π Stacking: The electron-rich π-system of the thiophene ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

The Sulfonamide Group (-SO₂NH-): The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously as a key component of "sulfa drugs." nih.govyoutube.com Its importance in pharmacophore models is well-established:

Zinc-Binding Group (ZBG): In many metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases, the sulfonamide moiety acts as a potent zinc-binding group. acs.orgnih.gov The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the enzyme's active site, leading to potent inhibition. acs.orgacs.org

Hydrogen Bonding: The group is an excellent hydrogen bond donor (the N-H) and acceptor (the two S=O oxygens). These interactions can anchor the ligand within the active site by forming strong hydrogen bonds with amino acid residues like threonine or glutamine. nih.gov

The 3-Hydroxypropyl Linker: This aliphatic chain provides flexibility and spatial orientation for the two key pharmacophores. The terminal hydroxyl (-OH) group is a critical feature:

Polar Interactions: The hydroxyl group is a strong hydrogen bond donor and acceptor, capable of forming key interactions with polar residues in a binding site, which can significantly enhance binding affinity and selectivity. hyphadiscovery.com

Solubility: It enhances the hydrophilicity of the molecule, which can improve its pharmacokinetic properties.

Together, these features create a pharmacophore model characterized by a hydrophobic aromatic region, a potent metal-binding/hydrogen-bonding anchor, and a flexible linker with an additional polar interaction point.

Impact of Systematic Substituent Modifications on Biological Activity Profiles

Systematic modification of a lead scaffold is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. For the 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido scaffold, modifications can be envisioned at several key positions.

Modifications of the Thiophene Ring: Introducing substituents onto the thiophene ring can modulate its electronic and steric properties. For example, adding electron-withdrawing groups (e.g., halogens like Cl, Br) or electron-donating groups (e.g., methyl, methoxy) can alter the pKa of the sulfonamide and the ring's interaction profile. Bulky substituents could provide additional hydrophobic interactions or, conversely, create steric hindrance that reduces activity.

Modifications of the Sulfonamide Nitrogen (N1): Substitution on the sulfonamide nitrogen is a common strategy. While primary sulfonamides (R-SO₂NH₂) are often required for zinc-binding activity, monosubstitution can be tolerated and can be used to explore additional binding pockets or modulate physicochemical properties. youtube.com Disubstitution on the N1 nitrogen typically abolishes activity, particularly against carbonic anhydrases, as it removes the essential proton for zinc chelation. youtube.com

Modifications of the Propyl Linker: The length and rigidity of the linker can be altered. Shortening or lengthening the propane (B168953) chain would change the distance between the thiophene ring and the sulfonamide group, which could be critical for fitting into a specific binding site. Introducing chirality at the hydroxyl-bearing carbon could also lead to stereoselective interactions with the target protein.

The following table illustrates hypothetical SAR trends based on common observations in related thiophene sulfonamide series.

| Compound | Modification | Rationale for Change | Predicted Impact on Activity |

| Parent | 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido | Baseline scaffold | Reference |

| Derivative 1 | 5-Chloro on thiophene ring | Increase lipophilicity, add halogen bond potential | Potentially increased potency |

| Derivative 2 | N1-Methyl on sulfonamide | Explore space near sulfonamide, alter pKa | Likely decreased (if primary NH is key) or altered selectivity |

| Derivative 3 | 2-hydroxypropyl chain (chirality) | Introduce stereochemistry | May lead to enantiomer-specific activity |

| Derivative 4 | 4-hydroxybutyl linker | Increase distance between pharmacophores | Activity may decrease or increase depending on target topology |

| Derivative 5 | Thiophene replaced by furan | Bioisosteric replacement | Activity may be retained but potency could change |

This table is illustrative and based on general medicinal chemistry principles.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogs, thereby guiding synthetic efforts.

A typical QSAR study would involve:

Data Set Generation: A series of analogs would be synthesized and their biological activity (e.g., IC₅₀ or Kᵢ values) measured against a specific target.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include:

2D Descriptors: Properties derived from the 2D structure, such as molecular weight, logP (lipophilicity), molar refractivity (a measure of volume), and topological indices. mdpi.com

3D Descriptors: Properties requiring a 3D conformation, such as molecular shape indices and steric and electrostatic fields (used in Comparative Molecular Field Analysis, CoMFA). nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a regression model that links the descriptors to the observed biological activity. qub.ac.uktiu.edu.iq

For instance, a resulting QSAR equation might look like: pIC₅₀ = c₀ + c₁(logP) - c₂(Steric_Parameter) + c₃(Electronic_Parameter)

Such a model could reveal that activity increases with lipophilicity (logP) but decreases with bulky substituents at a certain position, providing a clear hypothesis for designing more potent compounds. These models must be rigorously validated to ensure their predictive power. pharmacophorejournal.com

Structure-Based Drug Design Principles Applied to the 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido Motif

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein or enzyme, to guide the design of inhibitors. researchgate.net If the target for the 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido scaffold is known and its 3D structure has been determined (e.g., via X-ray crystallography), SBDD can be a powerful tool for optimization.

The process typically involves:

Target-Ligand Complex Analysis: The crystal structure of the parent compound bound to its target enzyme would reveal the precise binding mode. This would confirm the interactions hypothesized by the pharmacophore model, such as the coordination of the sulfonamide to a metal ion and hydrogen bonds formed by the hydroxyl group. acs.org

Molecular Docking: Computational docking can be used to predict the binding pose of new, virtual derivatives within the enzyme's active site. qub.ac.uk This allows chemists to prioritize the synthesis of compounds that are predicted to have the most favorable interactions. For example, docking could show an unoccupied hydrophobic pocket adjacent to the thiophene ring, suggesting that adding a lipophilic substituent at that position could enhance binding affinity.

Iterative Design Cycle: SBDD is an iterative process. New compounds are designed based on structural insights, then synthesized and tested. The crystal structures of these new compounds bound to the target can then be solved, providing further information to guide the next round of design. researchgate.net

For a target like carbonic anhydrase II, SBDD would confirm the sulfonamide group's interaction with the catalytic zinc ion and the "gatekeeper" residue Thr199. acs.org The model would then be used to optimize the interactions of the thiophene and hydroxypropyl "tail" portions of the inhibitor with the hydrophilic and hydrophobic regions of the active site cleft to improve potency and isoform selectivity. acs.org

In-Depth Analysis of 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide Remains Elusive in Scientific Literature

Despite concerted efforts to elucidate the molecular interactions and biological activity of the chemical compound 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide, a comprehensive search of publicly available scientific databases and literature has yielded no specific information regarding its molecular targets, mechanistic pathways, or stereochemical influences.

The inquiry, structured to detail the identification of protein and enzyme targets, analyze ligand-receptor interactions, delineate cellular mechanisms, and investigate stereochemical effects, could not be fulfilled due to the absence of published research on this particular molecule.

The compound, which features a sulfonamide group, a thiophene ring, and a hydroxy-propane chain, belongs to chemical classes known for a wide array of biological activities. Generally, sulfonamides have been identified as inhibitors of various enzymes, including carbonic anhydrases and dihydropteroate (B1496061) synthase, leading to their use as diuretics and antibacterial agents. Similarly, thiophene-containing molecules are recognized for their diverse pharmacological properties, acting as kinase inhibitors, fungicides, and possessing other therapeutic potentials.

However, the specific combination of these structural motifs in 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide has not been the subject of detailed investigation in the accessible scientific literature. Consequently, there is no data to populate the requested sections on its molecular target identification, ligand-receptor interaction analysis, cellular and subcellular mechanisms, or the influence of its stereochemistry on target binding and efficacy.

This lack of information prevents a detailed discussion on:

Molecular Target Identification and Mechanistic Pathways of Action of 3 Hydroxy S Thiophen 2 Yl Propane 1 Sulfonamido

Preclinical Biological and Pharmacological Research of 3 Hydroxy S Thiophen 2 Yl Propane 1 Sulfonamido and Its Analogues

Comprehensive In Vitro Biological Activity Spectrum

Analogues of 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide, which incorporate thiophene (B33073) and sulfonamide moieties, have demonstrated a wide range of biological activities in vitro. These activities include antiproliferative effects against various cancer cell lines, antimicrobial action against susceptible bacterial and fungal strains, and modulation of enzyme activity, particularly carbonic anhydrases. researchgate.netnih.govnih.govresearchgate.net

Antiproliferative Activity:

Novel thiophene and thienopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. researchgate.net For instance, certain thiophene derivatives showed significant activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. researchgate.net One study reported IC50 values of 40.68 µM and 49.22 µM for a specific thiophene derivative against MDA-MB-231 and HT-29 cells, respectively. researchgate.net Another related compound exhibited even greater potency with IC50 values of 34.04 µM and 45.62 µM against the same cell lines. researchgate.net

Furthermore, a series of N-(thiophen-2-yl) benzamide (B126) derivatives were identified as potent inhibitors of the BRAF(V600E) kinase, a key protein in the MAPK signaling pathway that is frequently mutated in various cancers. nih.govnih.gov Virtual screening and subsequent chemical synthesis led to the discovery of compounds with submicromolar inhibitory activities against this kinase. nih.gov Similarly, newly synthesized (sulfonamido)propanamides have shown potent cytotoxic effects on hepatocellular carcinoma (HepG2), fibrosarcoma (HT-1080), mouth epidermal carcinoma (KB), and breast adenocarcinoma (MCF-7) cell lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Thiophene and Sulfonamide Analogues

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Thiophene Derivative | MDA-MB-231 (Breast Cancer) | 40.68 µM | researchgate.net |

| Thiophene Derivative | HT-29 (Colon Cancer) | 49.22 µM | researchgate.net |

| Thienopyrimidine Derivative | MDA-MB-231 (Breast Cancer) | 34.04 µM | researchgate.net |

| Thienopyrimidine Derivative | HT-29 (Colon Cancer) | 45.62 µM | researchgate.net |

| N-(thiophen-2-yl) benzamide | BRAF(V600E) Kinase | ~2.01 µM | nih.gov |

| (Sulfonamido)propanamide | HepG2 (Hepatocellular Carcinoma) | 29.78 ± 0.516 µM | nih.gov |

| (Sulfonamido)propanamide | HT-1080 (Fibrosarcoma) | 30.70 ± 0.61 µM | nih.gov |

Antimicrobial Activity:

The sulfonamide functional group is well-established for its antimicrobial properties, acting as a competitive inhibitor of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. drugbank.com This inhibition is bacteriostatic, meaning it prevents the multiplication of bacteria. drugbank.commsdmanuals.com Thiophene-containing compounds have also been investigated for their antimicrobial potential. nih.govnih.gov

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and tested against various microbial species. nih.gov One compound in this series demonstrated potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a minimum inhibitory concentration (MIC) of 0.81 µM/ml. nih.gov Another analogue showed excellent antifungal activity against Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml. nih.gov Research has also focused on new thiophene derivatives that show activity against drug-resistant Gram-negative bacteria. frontiersin.org Thienopyrimidine-sulfonamide hybrids have been designed and synthesized, showing promising binding affinity to dihydrofolate reductase, a key enzyme in bacterial metabolism. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Thiophene Analogues

| Compound | Microbial Strain | Activity (MIC) | Reference |

| Thiophene Derivative S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 µM/ml | nih.gov |

| Thiophene Derivative S4 | Candida albicans, Aspergillus niger | 0.91 µM/ml | nih.gov |

Enzyme Modulation:

A significant area of research for sulfonamide derivatives has been their role as enzyme inhibitors, particularly targeting carbonic anhydrases (CAs). mdpi.comnih.gov CAs are metalloenzymes that play a crucial role in various physiological processes. mdpi.com The sulfonamide group (-SO2NH2) is a key pharmacophore that binds to the zinc ion in the active site of these enzymes. nih.gov

Thiophene-based sulfonamides have been evaluated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.gov These compounds displayed potent inhibition, with IC50 values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II. nih.gov The corresponding inhibition constants (Ki) were in the nanomolar to micromolar range, indicating strong binding to the enzymes. nih.gov Molecular docking studies suggest that these compounds inhibit the enzymes by interacting with residues outside of the catalytic active site in a noncompetitive manner. nih.gov

In Vivo Efficacy Studies in Defined Preclinical Animal Models

In vivo studies on analogues of 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide have provided insights into their potential therapeutic effects in animal models. For instance, coumarin-containing sulfonamides were evaluated for their in vivo antitumor activity against human colon cancer (HCT 116 and HT-29) xenografts. mdpi.com One derivative demonstrated significant antitumor inhibition. mdpi.com

In the context of neurological disorders, new 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent anticonvulsant activity in mouse models of seizures, including the maximal electroshock (MES) and 6 Hz tests. mdpi.com Some of these compounds protected a significant percentage of the animals from seizures. mdpi.com

Pharmacological Profiling of Molecular Interactions and Binding Kinetics

The pharmacological activity of sulfonamide and thiophene derivatives is intrinsically linked to their molecular interactions and binding kinetics with their biological targets.

Enzyme Inhibition Kinetics:

For thiophene-based sulfonamides targeting carbonic anhydrases, kinetic studies have determined the inhibition constants (Ki) and the mechanism of inhibition. nih.gov For hCA-I, Ki values were in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM, while for hCA-II, they ranged from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM. nih.gov These studies indicated a noncompetitive mode of inhibition for both isoenzymes. nih.gov

Receptor Binding:

N-(alkyloxycarbonyl)thiophene sulfonamide fragments have been incorporated into molecules designed as ligands for the angiotensin II AT2 receptor. scilifelab.se A tert-butylimidazole derivative containing this fragment was identified as a selective AT2 receptor ligand with a Ki of 9.3 nM, demonstrating high-affinity binding. scilifelab.se Molecular docking and dynamics simulations have been used to explore the binding modes of these potent ligands to the AT2 receptor. scilifelab.se

Pre-absorption Pharmacokinetic Considerations and Metabolic Stability Studies

The preclinical pharmacokinetic profile, particularly metabolic stability, is a critical factor in the development of new therapeutic agents.

Metabolic Stability:

Studies on N-(alkyloxycarbonyl)thiophene sulfonamides have shown that modifications to the chemical structure can significantly impact metabolic stability. scilifelab.se For example, a tert-butylimidazole derivative demonstrated high stability in human liver microsomes (t½ = 62 min) and human hepatocytes (t½ = 194 min). scilifelab.se It was also found that smaller alkyloxycarbonyl groups make these compounds less prone to degradation. scilifelab.se

In another study focusing on 2,5-thiophene amide derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a rational design strategy was employed to improve metabolic stability. nih.gov By lowering the calculated logP (cLogP) and modifying the molecular structure, compounds with strongly improved metabolic stability were obtained. nih.gov Elucidation of the main metabolic pathways for selected compounds in this class provided a deeper understanding of their biotransformation. nih.gov

Absorption:

Generally, most sulfonamides are readily absorbed orally from the stomach and small intestine and are widely distributed throughout the body's tissues. msdmanuals.compharmacology2000.com They are primarily metabolized in the liver and excreted by the kidneys. msdmanuals.com

Advanced Computational and Theoretical Chemistry in Research on 3 Hydroxy S Thiophen 2 Yl Propane 1 Sulfonamido

Molecular Docking and Dynamics Simulations for Ligand-Protein/Enzyme Complexes

Molecular docking and dynamics (MD) simulations are cornerstone techniques for understanding how a ligand, such as a thiophene (B33073) sulfonamide derivative, interacts with a biological target, typically a protein or enzyme. These methods are crucial for predicting binding affinity and mechanism of action.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com For thiophene sulfonamide derivatives, docking studies are frequently used to investigate their interactions with enzymes like carbonic anhydrases (CAs), which are established targets for sulfonamide drugs. nih.govnih.govmdpi.com In a typical study, the sulfonamide moiety is observed to coordinate with the zinc ion in the active site of carbonic anhydrase, while the thiophene ring and other substituents form hydrogen bonds and hydrophobic interactions with nearby amino acid residues such as Gln92, Thr200, and Leu198. rsc.orgresearchgate.net The output of these simulations is often a "docking score," which estimates the binding free energy. For instance, various thiophene sulfonamide compounds have shown notable docking scores ranging from -6 to -12 kcal/mol against different protein targets. tandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to analyze the stability of the predicted ligand-protein complex over time. rsc.org These simulations model the atomic movements of the system, providing insights into the flexibility of the ligand in the binding pocket and the conformational changes in the protein. acs.org Key metrics from MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the protein-ligand complex over a simulation period (e.g., 50-100 ns) suggests a stable binding mode. acs.orgmdpi.com For example, simulations of sulfonamide inhibitors complexed with their target enzymes have confirmed that key interactions, like the coordination to the catalytic zinc ion, are maintained throughout the simulation. acs.org

| Compound Series | Protein Target (PDB ID) | Docking Score Range (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiophene Sulfonamides (7a-7s) | Enoyl Acyl Carrier Protein Reductase (2NSD) | -6 to -12 | Not Specified |

| Triazole Benzene (B151609) Sulfonamides | Carbonic Anhydrase IX (5FL4) | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 |

| Thiazolidinone Sulfonamides | Carbonic Anhydrase II | -7.5 to -9.1 (Glide Score) | His94, His96, His119, Thr199, Thr200 |

Ab Initio and Density Functional Theory (DFT) Studies of Intrinsic Molecular Properties and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and intrinsic properties of a molecule from first principles. These calculations provide fundamental information about geometry, stability, and reactivity. researchgate.net

For thiophene sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. researchgate.net

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. researchgate.netmdpi.com Studies on thiophene sulfonamides have reported energy gaps in the range of 3.44–4.65 eV. mdpi.com

Map Molecular Electrostatic Potential (MEP): MEP surfaces visualize the charge distribution across a molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are key to understanding intermolecular interactions. nih.gov

Calculate Reactivity Descriptors: Parameters such as chemical hardness, electronic chemical potential, and electrophilicity index can be derived from DFT calculations to quantify the molecule's reactivity. mdpi.comdocumentsdelivered.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 3 | -7.01 | -2.36 | 4.65 |

| Derivative 7 | -6.19 | -2.75 | 3.44 |

| Aryl Thiophene 4b | -6.70 | -2.10 | 4.60 |

| Aryl Thiophene 4f | -6.25 | -2.26 | 3.99 |

Pharmacophore Modeling and Virtual Screening Applications in Compound Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) necessary for biological activity. mdpi.com For inhibitors of targets like carbonic anhydrase, a common pharmacophore model (e.g., AADDR) might consist of two hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring. benthamdirect.comnih.gov These models are built based on a set of known active molecules and can be used to rapidly screen databases for new compounds that match these key features. researchgate.net

Virtual Screening: This process uses the developed pharmacophore model to filter large databases, such as the ZINC database, containing millions of compounds. nih.govnih.gov Hits from this initial screening are then typically subjected to further analysis, such as molecular docking, to refine the list of potential candidates. mdpi.commdpi.com This hierarchical approach efficiently narrows down vast chemical spaces to a manageable number of promising molecules for synthesis and experimental testing, significantly accelerating the discovery of new inhibitors. nih.gov

Development of Predictive Computational Models for Biological Activity and ADMET Properties

Predictive computational models are essential for early-stage drug development, allowing researchers to estimate a compound's biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. benthamdirect.com These models, once validated, can predict the activity of newly designed molecules, guiding the optimization of lead compounds. nih.gov For sulfonamide derivatives, QSAR models have been successfully developed with high correlation coefficients (R²) and predictive abilities (Q²), indicating their robustness. mdpi.combenthamdirect.com

ADMET Prediction: In silico ADMET models are used to forecast the pharmacokinetic and toxicological properties of a compound. nih.gov These models assess parameters based on Lipinski's Rule of Five (for drug-likeness), human oral absorption, blood-brain barrier penetration, and potential cardiotoxicity (e.g., hERG inhibition). benthamdirect.comresearchgate.net Early prediction of poor ADMET properties helps in deprioritizing compounds that are likely to fail in later stages of drug development, saving considerable time and resources. nih.govacs.org For various sulfonamide series, ADMET predictions have been crucial in identifying candidates with favorable drug-like profiles. benthamdirect.comacs.org

Chemical Biology and Drug Discovery Research Implications of 3 Hydroxy S Thiophen 2 Yl Propane 1 Sulfonamido

Rational Drug Design Strategies based on the Sulfonamido-Thiophene Scaffold

Rational drug design leverages the three-dimensional structure of biological targets to design and synthesize molecules with high affinity and selectivity. The sulfonamido-thiophene scaffold, as exemplified by the 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido framework, offers distinct advantages for this approach, particularly in the design of enzyme inhibitors. nih.gov

The sulfonamide group (-SO₂NH₂) is a key pharmacophore and a well-established zinc-binding group (ZBG). researchgate.net This makes it highly effective for targeting metalloenzymes, most notably carbonic anhydrases (CAs). nih.govresearchgate.net In rational drug design, the sulfonamide moiety is positioned to coordinate with the zinc ion (Zn²⁺) located in the enzyme's active site, a critical interaction for potent inhibition. researchgate.net

The thiophene (B33073) ring, an aromatic heterocycle, serves as a versatile core. nih.gov Its planarity can contribute to favorable binding interactions within the active site, and its electron-rich nature allows it to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding. nih.govmdpi.com The sulfur atom within the thiophene ring can also act as a hydrogen bond acceptor, further enhancing drug-receptor interactions. nih.gov Structure-based drug design (SBDD) studies often focus on modifying the substitution pattern on the thiophene ring to exploit specific pockets within the target's active site, thereby enhancing both potency and selectivity for a desired enzyme isoform. researchgate.net

The 3-hydroxypropane linker in the 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido structure provides a flexible chain that can be modified to optimize the spatial orientation of the thiophene ring and the sulfonamide group. The hydroxyl group (-OH) can also participate in hydrogen bonding, potentially forming additional anchoring points with amino acid residues in the target protein. Computational methods like molecular docking and molecular dynamics simulations are employed to predict the optimal linker length and conformation for achieving the desired binding mode. researchgate.netresearchgate.net

An example of rational design applied to this scaffold for targeting carbonic anhydrase is detailed in the table below, illustrating how structural modifications can influence inhibitory activity.

| Compound Modification | Target Enzyme | Rationale for Design | Predicted Interaction |

| Parent Scaffold | hCA II | The sulfonamide group acts as a zinc-binding anchor. | Coordination of sulfonamide with the active site Zn²⁺ ion. |

| Addition of a methyl group to the thiophene ring | hCA II | To probe a hydrophobic sub-pocket adjacent to the active site. | Enhanced van der Waals interactions leading to increased potency. |

| Replacement of the hydroxyl group with a carboxyl group | hCA IX | To target basic residues (e.g., lysine, arginine) at the entrance of the active site, improving isoform selectivity. | Formation of a salt bridge, increasing binding affinity and selectivity for the tumor-associated isoform. |

| Extension of the propane (B168953) linker to a butane (B89635) chain | hCA II | To position the thiophene ring in a more distant region of the active site. | Accessing secondary binding pockets to improve overall affinity. |

Lead Optimization and the Generation of Compound Libraries for Screening

Once a "hit" compound, such as one containing the 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido core, is identified through initial screening, it enters the lead optimization phase. danaher.com This iterative process involves systematically modifying the molecule's structure to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.compatsnap.com

Structure-Activity Relationship (SAR) studies are central to lead optimization. patsnap.com For the sulfonamido-thiophene scaffold, medicinal chemists would synthesize a series of analogues, making discrete changes at different positions:

The Sulfonamide Group: While the primary sulfonamide is often crucial for activity against targets like carbonic anhydrases, it can be substituted (secondary or tertiary sulfonamides) to modulate physicochemical properties like solubility and cell permeability. nih.gov

The Thiophene Ring: Different substituents (e.g., halogens, alkyls, aryls) can be introduced at the 3, 4, or 5-positions of the thiophene ring to enhance binding affinity and selectivity. researchgate.net

The Linker: The length, rigidity, and polarity of the 3-hydroxypropane chain can be altered to optimize the molecule's conformation and interactions with the target.

The insights gained from SAR studies guide the design of next-generation compounds with improved profiles. The goal is to transform a promising lead into a preclinical candidate. danaher.com

Parallel to lead optimization is the generation of compound libraries for high-throughput screening (HTS). The sulfonamido-thiophene scaffold is an ideal starting point for building a focused library due to its synthetic tractability and proven biological relevance. researchgate.net Using combinatorial chemistry techniques, a large number of derivatives can be rapidly synthesized by combining various building blocks (e.g., different substituted thiophenes, diverse amines for the sulfonamide, and varied linkers). researchgate.netekb.eg These libraries are designed to maximize structural diversity around the core scaffold, increasing the probability of discovering novel hits against a wide range of biological targets. ku.edu

The following table presents hypothetical data from a lead optimization campaign, demonstrating how systematic modifications to a lead compound can refine its biological activity.

| Compound ID | R¹ (Thiophene-5-position) | R² (Sulfonamide) | IC₅₀ (nM) vs. Target X | Selectivity vs. Target Y |

| Lead-001 | -H | -NH₂ | 150 | 10-fold |

| Opt-002 | -Cl | -NH₂ | 75 | 25-fold |

| Opt-003 | -CH₃ | -NH₂ | 120 | 15-fold |

| Opt-004 | -Cl | -NHCH₃ | 90 | 20-fold |

Bioisosteric Replacements and Scaffold Hopping within the 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido Framework

Bioisosterism is a key strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the molecule's biological activity or improve its ADMET profile. nih.gov The 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido framework offers several opportunities for bioisosteric replacements.

Thiophene Ring: The thiophene ring is often considered a bioisostere of a benzene (B151609) ring. Replacing the thiophene with a phenyl group can alter the electronic properties and metabolic stability of the compound while potentially maintaining the necessary steric profile for receptor binding. Other heterocyclic rings like furan, pyrrole, or thiazole (B1198619) can also be used as bioisosteres to fine-tune interactions with the target. nih.gov

Sulfonamide Group: The sulfonamide group itself can be replaced by other zinc-binding groups or acidic functional groups. A notable bioisostere is the sulfoximine (B86345) group (-SO(NH)-), which maintains a similar three-dimensional geometry but offers a different hydrogen bonding pattern and physicochemical properties. youtube.com This switch can sometimes overcome liabilities associated with sulfonamides, such as off-target carbonic anhydrase inhibition. youtube.com

Hydroxyl Group: The hydroxyl group on the propane linker can be replaced by other hydrogen-bond donors/acceptors like an amine (-NH₂) or a thiol (-SH) group to explore different interactions within the binding pocket.

Scaffold hopping is a more advanced strategy that involves replacing the central molecular core (the scaffold) with a structurally different one while retaining the original orientation of key binding groups. Starting from the sulfonamido-thiophene framework, a scaffold hop could involve replacing the entire thiophene-propane linker with a more rigid cyclic structure (e.g., a piperidine (B6355638) or cyclohexane (B81311) ring) that presents the sulfonamide and another key interaction group in a similar spatial arrangement. This can lead to compounds with completely novel intellectual property, improved synthetic accessibility, and better drug-like properties.

The table below summarizes potential bioisosteric replacements for different moieties within the parent framework.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Thiophene | Phenyl, Pyridine, Furan, Thiazole | Altered metabolic stability, modified electronic properties, new intellectual property. |

| Sulfonamide (-SO₂NH₂) | Sulfoximine (-SO(NH)R), Carboxylic acid (-COOH), Tetrazole | Improved selectivity, reduced off-target effects, different pKa. youtube.com |

| Hydroxyl (-OH) | Amine (-NH₂), Thiol (-SH), Methoxy (-OCH₃) | Modified hydrogen bonding capacity, altered polarity. |

| Propane Linker | Cyclohexyl ring, Piperidine ring | Increased rigidity, improved conformational control (scaffold hopping). |

High-Throughput Screening Methodologies and Their Application in Compound Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against a specific biological target to identify "hits". nih.govbiobide.com These libraries, which can contain hundreds of thousands of diverse small molecules, are often screened to find compounds that possess promising scaffolds like the sulfonamido-thiophene structure. ku.edu

The HTS process typically involves several stages:

Assay Development: A robust and automated assay is developed to measure the activity of a biological target (e.g., enzyme activity, receptor binding, or a cellular response). Assays must be sensitive, reproducible, and suitable for miniaturization in microplate formats (e.g., 384- or 1536-well plates). acs.org

Primary Screen: The entire compound library is tested at a single, relatively high concentration against the target. nih.gov This step is designed to identify any compound that shows activity above a predefined threshold.

Hit Confirmation and Triage: Compounds identified as "hits" in the primary screen are re-tested to confirm their activity and rule out false positives. This often involves generating concentration-response curves to determine potency (e.g., IC₅₀ or EC₅₀ values). acs.orgnih.gov

Secondary Assays: Confirmed hits are then evaluated in a series of secondary assays to assess their selectivity, mechanism of action, and potential for off-target effects or cytotoxicity. nih.gov

There are two main types of HTS assays:

Biochemical (Target-Based) Assays: These assays use purified biological targets, such as an enzyme or receptor, to directly measure the effect of a compound on its function. nih.gov For instance, a library could be screened against a purified carbonic anhydrase to identify inhibitors.

Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on whole living cells. nih.gov This approach can identify compounds that modulate a specific cellular pathway or phenotype, even if the exact molecular target is unknown. A phenotypic screen might identify compounds that inhibit the proliferation of cancer cells, which could then be analyzed to see if they contain the sulfonamido-thiophene scaffold. benthamdirect.com

HTS campaigns have successfully identified numerous hits that were subsequently optimized into clinical candidates. acs.org The identification of a sulfonamido-thiophene derivative from an HTS campaign would provide a strong starting point for a medicinal chemistry program, leveraging the well-understood properties of this valuable scaffold. rsc.org

Future Research Directions and Unexplored Avenues for 3 Hydroxy S Thiophen 2 Yl Propane 1 Sulfonamido

Exploration of Novel Biological Targets and Therapeutic Areas

The unique combination of a sulfonamide and a thiophene (B33073) ring in 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide opens up the possibility of investigating a wide array of biological targets. The sulfonamide group is a well-known pharmacophore present in a variety of therapeutic agents, including diuretics, anticonvulsants, and antibiotics. Thiophene derivatives are also prevalent in medicinal chemistry, with applications as anticancer agents and kinase inhibitors. nih.govnih.gov

Future research could focus on screening 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide against a panel of kinases, given that N-(thiophen-2-yl) benzamide (B126) derivatives have been identified as potent BRAFV600E inhibitors. nih.gov Furthermore, the structural similarity to molecules that interact with carbonic anhydrases, a target for many sulfonamides, warrants investigation. nih.gov The anticancer potential of this compound could be explored in various cancer cell lines, particularly those where signaling pathways involving kinases are dysregulated. nih.govacs.org For instance, studies on similar sulfonamide analogues have demonstrated induction of cell cycle arrest and inhibition of cancer cell migration and invasion. acs.org

Development of Advanced and Stereocontrolled Synthetic Methodologies

The synthesis of 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide presents opportunities for the development of novel and efficient synthetic routes. A key challenge and area for innovation will be the stereocontrolled synthesis of the 3-hydroxy group, as the stereochemistry at this position can significantly influence biological activity.

Future synthetic strategies could explore catalytic and site-selective reactions to introduce the hydroxyl group with high diastereoselectivity. nih.gov Asymmetric synthesis methodologies could be developed to produce enantiomerically pure forms of the compound, allowing for a detailed investigation of the stereochemical requirements for biological target engagement. The development of a modular synthetic approach would also be highly valuable, enabling the rapid generation of a library of analogues with modifications to the thiophene ring, the propyl linker, and the sulfonamide group for structure-activity relationship (SAR) studies.

Application of Multi-Omics Approaches in Elucidating Comprehensive Biological Effects

Should initial screenings reveal significant biological activity for 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide, multi-omics approaches will be instrumental in elucidating its mechanism of action and comprehensive biological effects. elifesciences.org These techniques provide a holistic view of the molecular changes within a biological system in response to a chemical perturbation. embopress.org

Future research in this area would involve treating cells or model organisms with the compound and subsequently analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels. This integrated data can help identify the primary molecular targets, affected cellular pathways, and potential off-target effects. elifesciences.orgembopress.org For example, metaproteomics and metatranscriptomics could reveal stress responses induced by the compound, while metabolomics could uncover alterations in metabolic pathways. embopress.org This comprehensive understanding is crucial for optimizing the compound's properties and predicting its potential therapeutic applications and liabilities.

Design and Synthesis of Chemical Probes for Cellular Pathway Investigations

The scaffold of 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide could serve as a starting point for the design and synthesis of chemical probes to investigate cellular pathways. Chemical genetics and the use of small molecule probes are powerful tools for dissecting complex biological processes. nih.gov

Future work could involve modifying the structure to incorporate reporter tags, such as fluorescent dyes or biotin, to create probes for use in cellular imaging and affinity purification studies. nih.govacs.org For instance, sulfonamide-containing naphthalimides have been successfully developed as fluorescent probes for tumor imaging. nih.gov Additionally, reactive moieties, like a fluorosulfonyl group, could be introduced to create covalent probes for target identification and validation. acs.orgrsc.org Such chemical probes derived from 3-hydroxy-N-(thiophen-2-yl)propane-1-sulfonamide would be valuable tools for exploring the roles of its potential biological targets in health and disease. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.